molecular formula C14H16N2O2S B15207848 4-(Pyrrolidin-1-yl)naphthalene-1-sulfonamide CAS No. 870889-03-5

4-(Pyrrolidin-1-yl)naphthalene-1-sulfonamide

Katalognummer: B15207848
CAS-Nummer: 870889-03-5
Molekulargewicht: 276.36 g/mol
InChI-Schlüssel: OJXZOIJOKSXOPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pyrrolidin-1-yl)naphthalene-1-sulfonamide is a chemical compound that features a naphthalene ring substituted with a pyrrolidine group and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Pyrrolidin-1-yl)naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or sulfoxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(Pyrrolidin-1-yl)naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-(Pyrrolidin-1-yl)naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Similar in structure but with a benzonitrile group instead of a naphthalene ring.

    Naphthalene-1-sulfonamide: Lacks the pyrrolidine group, making it less versatile in terms of chemical reactivity.

    Pyrrolidine-1-sulfonamide:

Uniqueness

4-(Pyrrolidin-1-yl)naphthalene-1-sulfonamide is unique due to the combination of the naphthalene ring, pyrrolidine group, and sulfonamide group

Eigenschaften

CAS-Nummer

870889-03-5

Molekularformel

C14H16N2O2S

Molekulargewicht

276.36 g/mol

IUPAC-Name

4-pyrrolidin-1-ylnaphthalene-1-sulfonamide

InChI

InChI=1S/C14H16N2O2S/c15-19(17,18)14-8-7-13(16-9-3-4-10-16)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,9-10H2,(H2,15,17,18)

InChI-Schlüssel

OJXZOIJOKSXOPA-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=CC=C(C3=CC=CC=C32)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.